molecular formula C10H14O3 B14110571 Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 14619-42-2

Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14110571
CAS No.: 14619-42-2
M. Wt: 182.22 g/mol
InChI Key: VSUKSEUYKFAFRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key building block in the synthesis of natural products, including sterols, trisporic acids, and terpenoids . Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its reactivity as a ketone and ester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to form stable intermediates and products makes it valuable in the synthesis of complex natural products and pharmaceuticals.

Properties

CAS No.

14619-42-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h6,8H,3-5H2,1-2H3

InChI Key

VSUKSEUYKFAFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=CC1=O)C

Origin of Product

United States

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